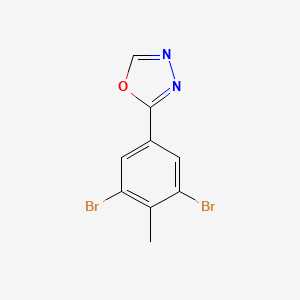![molecular formula C16H28N4O2S B5544865 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that include thiadiazole and pyrrolidine moieties. These classes of compounds are known for their unique physicochemical properties and potential applications in various fields, such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to this chemical often involves intramolecular cyclization reactions and the use of specific reagents to introduce various functional groups. Such synthesis methods are crucial in creating compounds with desired properties and functionalities (Ebrahimi, 2010).
Molecular Structure Analysis
The molecular structure of related compounds typically includes a combination of thiadiazole and pyrrolidine rings. Intramolecular hydrogen bonding, particularly involving OH and N atoms, is significant in determining the conformational properties of these molecules (Laurella & Erben, 2016).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives can lead to the formation of various heterocyclic compounds with interesting properties. The reactivity of these compounds often depends on the substituents attached to the thiadiazole ring, which can be manipulated to yield desired chemical properties.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and stability, are influenced by the nature of substituents and the overall molecular conformation. Studies have been conducted to understand these properties using various analytical techniques (Ruano et al., 2005).
科学的研究の応用
Anticancer Applications
Compounds structurally related to "4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" have been synthesized and evaluated for their anticancer activities. For instance, derivatives such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles have shown significant cytotoxicity against various human cancer cell lines. The Mannich bases derived from these compounds have exhibited potent activity, with one Mannich base showing more potent cytotoxic activity against gastric cancer cells than the standard CHS 828, while affecting normal fibroblast cells to a much lesser extent (Abdo & Kamel, 2015).
Antimicrobial Applications
Another area of interest for these compounds is in antimicrobial activity. For example, 1,2,4-triazoles derived from isonicotinic acid hydrazide have shown good or moderate activity against various microbial strains (Bayrak et al., 2009). These findings highlight the potential of derivatives of "4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" in the development of new antimicrobial agents.
Structural and Synthetic Studies
Further research has focused on the synthesis and characterization of related compounds, exploring their potential as scaffolds for the development of more complex molecules with desired biological activities. For example, studies on the synthesis of iso(thiazolo)pyridines and pyridothiazepines have provided insights into the chemical methods and microwave techniques used for the preparation of these compounds, offering valuable biological activities (Youssef et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(4-propan-2-ylthiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2S/c1-13(2)15-14(23-18-17-15)9-20-7-8-22-12-16(21,11-20)10-19-5-3-4-6-19/h13,21H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPLJZNQNZJETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2CCOCC(C2)(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Isopropyl-1,2,3-thiadiazol-5-YL)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

